molecular formula C15H26N2O4 B1376953 2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate CAS No. 1357354-49-4

2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate

Cat. No. B1376953
CAS RN: 1357354-49-4
M. Wt: 298.38 g/mol
InChI Key: LKKYIMUKDUHHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate, otherwise known as 2TBE, is a highly versatile organic compound with numerous applications in scientific research. This organic compound is composed of two tertiary butyl groups, an ethyl group, two diazaspiro rings, and two carboxylate groups. It is a white crystalline solid, with a melting point of 137.5 °C and a boiling point of 263 °C.

Scientific Research Applications

Thermophysical Property Measurements

Marsh et al. (1999) conducted a comprehensive review focusing on vapor-liquid equilibria and related properties in mixtures containing various ethers such as methyl tert-butyl ether (MTBE) and others, highlighting their importance as gasoline additives to improve octane rating and reduce exhaust pollution. This study provides a foundation for understanding the physical and chemical behaviors of similar compounds in mixtures, which could be relevant to the research applications of 2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate (Marsh, K., Niamskul, P., Gmehling, J., & Bölts, R., 1999).

Biodegradation and Fate in Soil and Groundwater

Thornton et al. (2020) reviewed the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, emphasizing the role of microorganisms in degrading ethers aerobically. This research underscores the environmental impact and degradation pathways of gasoline oxygenates, which could be analogous to those of 2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate, particularly in terms of their biodegradation and environmental fate (Thornton, S., Nicholls, H., Rolfe, S., Mallinson, H., & Spence, M., 2020).

Environmental Occurrence, Fate, and Toxicity of SPAs

Liu and Mabury (2020) explored the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT). This review highlights the persistence and potential health risks of these compounds, providing insight into the importance of studying similar chemicals' environmental and toxicological profiles (Liu, R., & Mabury, S., 2020).

Microbial Degradation of Ethers in the Subsurface

Schmidt et al. (2004) discussed the microbial degradation of MTBE and tert-butyl alcohol (TBA) in the subsurface, providing valuable information on the degradation pathways and environmental fate of fuel oxygenates. This could offer a comparative basis for understanding how similar compounds, such as 2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate, might behave in environmental contexts (Schmidt, T., Schirmer, M., Weiss, H., & Haderlein, S., 2004).

properties

IUPAC Name

2-O-tert-butyl 9-O-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-5-20-12(18)11-8-16-9-15(11)6-7-17(10-15)13(19)21-14(2,3)4/h11,16H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKYIMUKDUHHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC12CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate
Reactant of Route 2
2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate
Reactant of Route 3
Reactant of Route 3
2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate
Reactant of Route 4
2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate
Reactant of Route 5
2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate
Reactant of Route 6
2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.